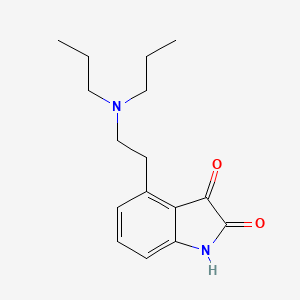

4-(2-(Dipropylamino)ethyl)indoline-2,3-dione

Descripción general

Descripción

4-(2-(Dipropylamino)ethyl)indoline-2,3-dione is a chemical compound with the molecular formula C16H22N2O2.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione typically involves the reaction of indoline-2,3-dione with dipropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high yield. The reaction conditions are carefully monitored, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the required purity levels .

Análisis De Reacciones Químicas

Types of Reactions

4-(2-(Dipropylamino)ethyl)indoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into its corresponding hydroquinone derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the dipropylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted indoline-2,3-dione derivatives, which can have different functional groups depending on the reagents used .

Aplicaciones Científicas De Investigación

Chemical Reactions

The compound can participate in various chemical reactions:

- Oxidation : Converts to quinones using oxidizing agents such as potassium permanganate.

- Reduction : Forms hydroquinone derivatives with reducing agents like sodium borohydride.

- Substitution : Undergoes nucleophilic substitution reactions where the dipropylamino group can be replaced by other nucleophiles.

Chemistry

In analytical chemistry, 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione serves as a reference standard for instrument calibration and method validation. Its stability and distinct chromatographic behavior make it suitable for high-performance liquid chromatography (HPLC) applications .

Biology

The compound is being investigated for its potential biological activities:

- Antiviral Activity : Studies indicate that derivatives similar to this compound exhibit activity against viral strains such as HIV and HCV. The dipropylaminoethyl group enhances this activity.

- Antimicrobial Activity : It has demonstrated effectiveness against various bacteria. The minimum inhibitory concentrations (MICs) against selected microorganisms are summarized in the table below:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest potential applications in treating bacterial infections.

Medicine

Research into the therapeutic applications of this compound focuses on its neuropharmacological effects. It may influence neurotransmitter systems, particularly dopamine and serotonin pathways, indicating potential use in treating neurological disorders.

Case Studies and Research Findings

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry highlighted modifications in the indoline structure that could enhance anticancer efficacy while minimizing toxicity. This research underscores the compound's potential as a lead structure for developing new anticancer agents.

- Neuropharmacological Effects : Investigations have shown that compounds with similar structures can modulate neurotransmitter systems, suggesting that this compound may have applications in treating conditions like Parkinson's disease and depression.

- Synergistic Effects : Research indicates that when combined with traditional chemotherapeutics, this compound can enhance therapeutic efficacy. This synergistic effect is promising for developing combination therapies that improve treatment outcomes.

Mecanismo De Acción

The mechanism of action of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Actividad Biológica

4-(2-(Dipropylamino)ethyl)indoline-2,3-dione is a synthetic compound belonging to the indoline-2,3-dione class, which has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 290.36 g/mol. The compound features a dipropylaminoethyl side chain that may enhance its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. It has been shown to modulate enzyme activities and influence cellular processes by binding to various receptors. The exact mechanisms can vary based on the context of use, but key interactions include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and metabolic processes.

- Receptor Binding : It has been reported to bind to neurotransmitter receptors, suggesting a role in neurological functions.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung cancer) | 5.0 | Significant reduction in viability |

| HeLa (Cervical cancer) | 7.5 | Moderate cytotoxicity |

| MCF-7 (Breast cancer) | 6.0 | Reduced proliferation |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Antiviral Activity

The compound has also been evaluated for antiviral properties. A study comparing various indole derivatives found that those similar in structure exhibited varying degrees of antiviral activity against viral strains such as HIV and HCV. The presence of the dipropylaminoethyl group was linked to enhanced activity .

Antimicrobial Activity

In addition to its anticancer and antiviral effects, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate potential applications in treating bacterial infections .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in detail:

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry highlighted how modifications in the indoline structure could enhance anticancer efficacy while reducing toxicity .

- Neuropharmacological Effects : Research has indicated that compounds with similar structures can affect neurotransmitter systems, particularly dopamine and serotonin pathways, suggesting potential applications in treating neurological disorders .

- Synergistic Effects : Investigations into combination therapies have revealed that when used alongside other agents, such as traditional chemotherapeutics, the efficacy of this compound can be significantly enhanced .

Propiedades

IUPAC Name |

4-[2-(dipropylamino)ethyl]-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-3-9-18(10-4-2)11-8-12-6-5-7-13-14(12)15(19)16(20)17-13/h5-7H,3-4,8-11H2,1-2H3,(H,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMMNCUKXRDGAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=C2C(=CC=C1)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145538 | |

| Record name | SKF-96266 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102842-51-3 | |

| Record name | SKF-96266 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102842513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SKF-96266 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKF-96266 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYS2T4IOIB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.